molecular formula C9H13Cl2N3 B2393687 (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride CAS No. 925689-54-9

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

Cat. No.: B2393687
CAS No.: 925689-54-9
M. Wt: 234.12 g/mol
InChI Key: JVEWMMVTBRJLKK-ILKKLZGPSA-N
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Description

“(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride” is a chemical compound with the molecular formula C9H12ClN3. Its IUPAC name is (S)-1-(1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride . It is a building block used in chemical research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC@HC1=NC2=CC=CC=C2N1.[H]Cl . This notation provides a way to describe the structure of chemical molecules using short ASCII strings.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 197.67 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride involves the reaction of (S)-2-Amino-1-phenylethanol with 1H-Benzimidazole in the presence of a dehydrating agent followed by quaternization with hydrochloric acid.", "Starting Materials": [ "(S)-2-Amino-1-phenylethanol", "1H-Benzimidazole", "Dehydrating agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: (S)-2-Amino-1-phenylethanol is reacted with 1H-Benzimidazole in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form (S)-1-(1H-Benzimidazol-2-YL)ethanol.", "Step 2: (S)-1-(1H-Benzimidazol-2-YL)ethanol is then quaternized with hydrochloric acid to form (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride." ] }

CAS No.

925689-54-9

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1

InChI Key

JVEWMMVTBRJLKK-ILKKLZGPSA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl

SMILES

CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl

solubility

not available

Origin of Product

United States

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